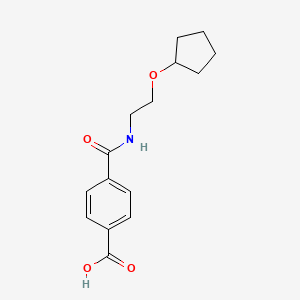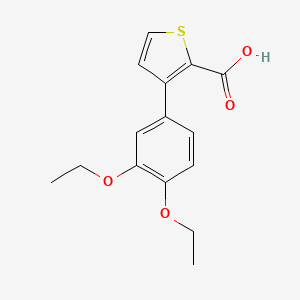![molecular formula C15H18FNO4 B7577409 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known as FCAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclohexane-based molecule that contains a carbamoyl group and a carboxylic acid group, which gives it unique chemical properties that make it useful for a variety of applications.
作用机制
The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its ability to bind to and inhibit the activity of FAAH and MAGL. This inhibition leads to an increase in endocannabinoid levels, which can have a variety of physiological effects. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be related to its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, and depend on a variety of factors, including dosage, route of administration, and the specific physiological system being targeted. In general, this compound has been shown to have potent inhibitory effects on FAAH and MAGL, which can lead to an increase in endocannabinoid levels and a variety of physiological effects, including pain relief, appetite regulation, and immune modulation.
实验室实验的优点和局限性
One of the main advantages of 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid for lab experiments is its high purity and reliability, which makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are many potential future directions for research on 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid and its applications in scientific research. Some possible areas of focus include:
- Further elucidation of the mechanisms of action of this compound and its effects on the endocannabinoid system
- Development of new synthetic methods for this compound that are more efficient and cost-effective
- Investigation of the potential therapeutic applications of this compound for a variety of medical conditions, including pain, inflammation, and neurological disorders
- Development of new analogs of this compound with improved potency and selectivity for specific enzymes and physiological systems.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has many potential applications in scientific research. Its ability to inhibit FAAH and MAGL and modulate the endocannabinoid system makes it a valuable tool for studying a variety of physiological processes, and its potential therapeutic applications make it an exciting area of research for the future.
合成方法
The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves several steps, including the reaction of 3-fluoro-4-methoxybenzoyl chloride with cyclohexanone in the presence of a base catalyst. This reaction produces an intermediate compound, which is then treated with ammonium carbonate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
科学研究应用
3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have potent inhibitory effects on several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function.
属性
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-21-13-6-5-11(8-12(13)16)17-14(18)9-3-2-4-10(7-9)15(19)20/h5-6,8-10H,2-4,7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQGYVHJSSDCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC(C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
